molecular formula C36H37N5O5 B557437 Fmoc-Lys(Dabcyl)-OH CAS No. 146998-27-8

Fmoc-Lys(Dabcyl)-OH

Cat. No.: B557437
CAS No.: 146998-27-8
M. Wt: 619,73 g/mole
InChI Key: FPOPWTDBGMLRNG-XIFFEERXSA-N
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Description

Fmoc-Lys(Dabcyl)-OH: is a compound used in peptide synthesis and biochemical research. It is a derivative of lysine, a naturally occurring amino acid, and is modified with two functional groups: 9-fluorenylmethoxycarbonyl (Fmoc) and 4-(dimethylamino)azobenzene-4’-carboxylic acid (Dabcyl). The Fmoc group is used as a protecting group for the amino terminus, while the Dabcyl group acts as a quencher in fluorescence resonance energy transfer (FRET) assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dabcyl)-OH involves several steps. Initially, lysine is protected at the alpha-amino group with the Fmoc group. This is typically achieved by reacting lysine with Fmoc-chloride in the presence of a base such as sodium carbonate. The epsilon-amino group of lysine is then reacted with Dabcyl chloride to introduce the Dabcyl group. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) is often employed, where the compound is synthesized on a resin support. This method allows for efficient production and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Lys(Dabcyl)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: The primary mechanism of action of Fmoc-Lys(Dabcyl)-OH in FRET assays involves the quenching of fluorescence. When the Dabcyl group is in close proximity to a fluorophore, it absorbs the emitted energy, preventing fluorescence. Upon cleavage of the peptide by a protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence signal .

Molecular Targets and Pathways: The compound targets proteases and other enzymes that cleave peptide bonds. It is used to study the activity and specificity of these enzymes, providing insights into their biological functions and potential as therapeutic targets .

Properties

IUPAC Name

(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOPWTDBGMLRNG-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373222
Record name Fmoc-Lys(Dabcyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146998-27-8
Record name Fmoc-Lys(Dabcyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Fmoc-Lys(Dabcyl)-OH in the synthesis of the 99mTc-DOTA-ARA-290 imaging agent?

A1: this compound is a specially designed amino acid building block used in the solid-phase peptide synthesis of a modified ARA-290 peptide. The researchers substituted the 6th amino acid in the original ARA-290 sequence with Lys(Dabcyl) to improve the peptide's properties. []

Q2: How does incorporating this compound into the peptide sequence contribute to the imaging agent's performance?

A2: While the paper doesn't explicitly state the exact function of this compound, it mentions that this modification, along with substituting the 7th amino acid with Fmoc-Phe-OH, aimed to enhance serum stability. [] This suggests that the incorporation of these modified amino acids might contribute to a longer half-life and improved pharmacokinetic properties of the imaging agent in the bloodstream.

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